molecular formula C20H17FN4O B2933970 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899966-26-8

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one

货号 B2933970
CAS 编号: 899966-26-8
分子量: 348.381
InChI 键: FUESIRSBYSRPLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one, also known as FIIN-3, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound inhibits the activity of a protein called FGFR, which is involved in the growth and survival of cancer cells.

作用机制

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one inhibits the activity of FGFR, which is a receptor tyrosine kinase that is involved in the growth and survival of cancer cells. FGFR signaling is dysregulated in many types of cancer, and inhibition of FGFR has been shown to have anti-tumor effects. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one binds to the ATP-binding site of FGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and physiological effects:
1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been shown to have potent anti-tumor effects in preclinical models of cancer. In addition to inhibiting the growth and survival of cancer cells, 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile.

实验室实验的优点和局限性

One advantage of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of FGFR signaling in cancer. However, one limitation of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is that it is not yet approved for clinical use, so its potential therapeutic benefits in humans are not yet known.

未来方向

There are several potential future directions for research on 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one. One direction is to further investigate its anti-tumor effects in different types of cancer, and to determine whether it can be used in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved therapeutic benefits and fewer side effects. Finally, future research may focus on developing strategies to overcome resistance to FGFR inhibitors, which is a common problem in cancer treatment.

合成方法

The synthesis of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one involves several steps, including the reaction of 3-fluoroaniline with ethyl 2-oxoacetate to form 3-fluoro-N-ethylbenzamide, which is then reacted with 3-bromo-1-(2-hydroxyethyl)-1H-indole to form the intermediate compound. This intermediate is then reacted with 2-amino-1,2-dihydropyrazin-1-one to form 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one.

科学研究应用

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and gastric cancer. In these studies, 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.

属性

IUPAC Name

1-(3-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-15-4-3-5-16(12-15)25-11-10-23-19(20(25)26)22-9-8-14-13-24-18-7-2-1-6-17(14)18/h1-7,10-13,24H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESIRSBYSRPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。